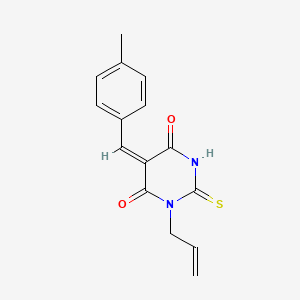![molecular formula C16H19N5 B5867216 1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5867216.png)
1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolopyrimidine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
作用機序
The exact mechanism of action of 1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood. However, it has been proposed that the compound acts as a competitive inhibitor of PDE4 and cNPD enzymes, thereby increasing the levels of cyclic nucleotides in the cell. This, in turn, leads to downstream effects on intracellular signaling pathways, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. In vivo studies have shown that the compound can reduce inflammation and airway hyperresponsiveness in animal models of asthma and chronic obstructive pulmonary disease (COPD). Additionally, the compound has been shown to have antidepressant-like effects in animal models of depression.
実験室実験の利点と制限
One of the main advantages of using 1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its specificity towards PDE4 and cNPD enzymes. This allows for more targeted and selective inhibition of these enzymes, compared to other compounds that may have off-target effects. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One direction is to further investigate its potential applications in the treatment of inflammatory diseases, such as asthma and COPD. Another direction is to explore its potential as an antidepressant agent. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility for use in various experimental settings.
合成法
The synthesis of 1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the reaction of 2,4-dimethylphenylhydrazine with isopropyl isocyanate in the presence of a catalyst. The resulting intermediate is then treated with 4-chloro-3-nitropyrazole to form the final product. This synthesis method has been reported in the literature and has been optimized for higher yields.
科学的研究の応用
1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to have inhibitory effects on certain enzymes, such as phosphodiesterase 4 (PDE4) and cyclic nucleotide phosphodiesterase (cNPD). These enzymes are involved in the regulation of intracellular signaling pathways and have been implicated in various diseases, including inflammation, asthma, and depression.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-10(2)20-15-13-8-19-21(16(13)18-9-17-15)14-6-5-11(3)7-12(14)4/h5-10H,1-4H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTAQGAUASDEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
![2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)

![3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5867173.png)



![3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5867193.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5867208.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5867213.png)
![3-[2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5867220.png)